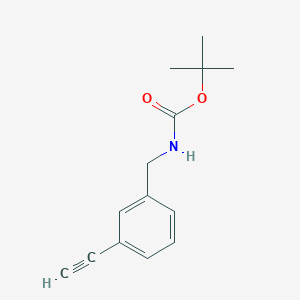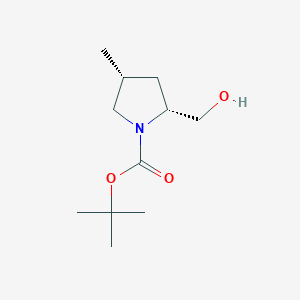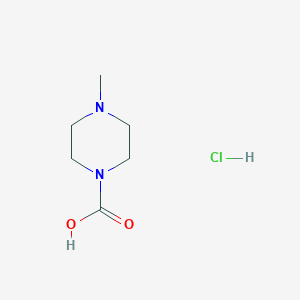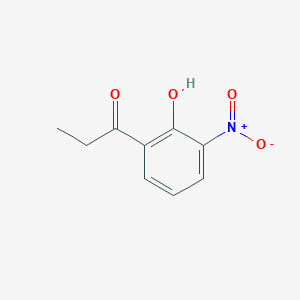
1-(2-Hydroxy-3-nitrophenyl)propan-1-one
Overview
Description
“1-(2-Hydroxy-3-nitrophenyl)propan-1-one” is a compound with the CAS Number: 91991-98-9. It has a molecular weight of 195.17 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H9NO4 . The InChI code for this compound is 1S/C9H9NO4/c1-2-8(11)6-4-3-5-7(9(6)12)10(13)14/h3-5,12H,2H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 195.17 . The compound should be stored in a dry, room temperature environment .Scientific Research Applications
Synthesis and Derivative Formation
1-(2-Hydroxy-3-nitrophenyl)propan-1-one serves as an intermediate in the synthesis and resolution of various chemical compounds. For instance, it has been used in the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, leading to the successful separation of enantiomers and establishment of their absolute configuration through methods like X-ray crystallography (Drewes et al., 1992). Additionally, the influence of substituent groups on reaction yields has been explored, such as in the synthesis of chalcone derivatives from acetophenone and 2-nitrobenzaldehyde, highlighting the effect of methoxy groups on the reactivity of acetophenone (Putri et al., 2019).
Photophysical Properties
The compound also finds application in studying the photophysical properties of chemical derivatives. Research on chalcone derivatives, for instance, has shown how solvent polarity affects their absorption and fluorescence characteristics, indicating significant intramolecular charge transfer interactions (Kumari et al., 2017).
Crystallographic Structure Analysis
Crystallographic studies of related compounds, such as 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, provide insights into molecular structures and can help in understanding the structural basis of chemical reactions and interactions (Shi & Jiang, 1999).
Catalytic and Inhibitory Activities
This compound and its derivatives have been explored for their potential catalytic and inhibitory activities. For example, derivatives have been investigated for their anti-inflammatory and gastroprotective properties, demonstrating significant biological activities that could lead to therapeutic applications (Okunrobo et al., 2006).
Environmental and Material Science Applications
In environmental and material sciences, the compound's derivatives are studied for their solvatochromic behavior and potential as corrosion inhibitors, offering insights into their interactions with different solvents and surfaces (Giusti et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
1-(2-hydroxy-3-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-8(11)6-4-3-5-7(9(6)12)10(13)14/h3-5,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCDKGHEJAKWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678910 | |
| Record name | 1-(2-Hydroxy-3-nitrophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91991-98-9 | |
| Record name | 1-(2-Hydroxy-3-nitrophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3060779.png)
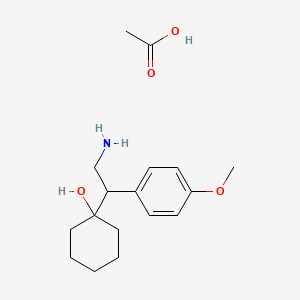

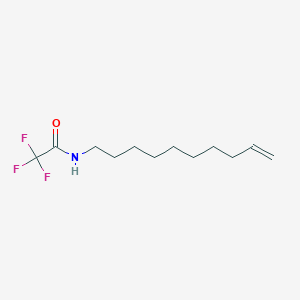
![tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3060788.png)

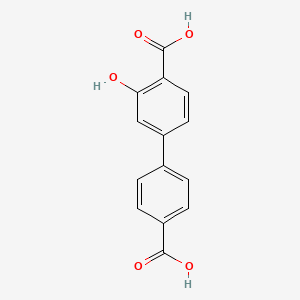

![7-(methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3060794.png)
![5-[2-(Trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B3060795.png)
